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Bicyclo[2.2.2]octane-1-carbonyl fluoride

Cat. No.: B571712
CAS No.: 116935-86-5
M. Wt: 156.2
InChI Key: QRXGPWZIBNQHQC-UHFFFAOYSA-N
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Description

Significance of Bridged Bicyclic Systems in Chemical Research

Bridged bicyclic compounds are a class of molecules in which two rings share three or more atoms, creating a three-dimensional and conformationally restricted structure. This rigidity is a key feature that distinguishes them from more flexible acyclic and monocyclic systems. google.com This structural constraint is highly valuable in fields such as medicinal chemistry, where the precise spatial arrangement of functional groups is crucial for effective interaction with biological targets like enzymes and receptors. beilstein-journals.org The defined geometry of bridged bicyclic scaffolds allows for the creation of molecules with specific shapes, which can lead to enhanced selectivity and potency. Furthermore, these frameworks are found in numerous natural products, highlighting their importance in the chemistry of biologically active compounds.

The Unique Role of the Bicyclo[2.2.2]octane Framework in Molecular Design

The bicyclo[2.2.2]octane skeleton is a prominent example of a bridged bicyclic system that has been extensively utilized as a rigid scaffold in drug design. organic-chemistry.org Its cage-like structure serves as a non-aromatic bioisostere for phenyl rings, offering a three-dimensional alternative to flat aromatic systems. organic-chemistry.org This substitution can lead to improved physicochemical properties in drug candidates, such as increased solubility and better metabolic stability. The defined and predictable geometry of the bicyclo[2.2.2]octane framework allows medicinal chemists to orient appended functional groups in precise vectors, facilitating the optimization of interactions with biological targets. beilstein-journals.orgresearchgate.net

Importance of Fluorine and Carbonyl Fluoride (B91410) Moieties in Advanced Synthetic Targets

The introduction of fluorine into organic molecules can have profound effects on their chemical and biological properties. Fluorine's high electronegativity and small size can alter a molecule's acidity, basicity, lipophilicity, and metabolic stability. libretexts.org In medicinal chemistry, the strategic placement of fluorine atoms is a common strategy to enhance the efficacy and pharmacokinetic profile of drug candidates.

Carbonyl fluorides, or acyl fluorides, are a class of reactive carboxylic acid derivatives. thieme-connect.com They are generally more stable and easier to handle than the corresponding acyl chlorides, yet they remain sufficiently reactive to participate in a variety of chemical transformations. beilstein-journals.org Acyl fluorides are valuable intermediates in the synthesis of esters, amides, and other carbonyl-containing compounds, often proceeding with fewer side reactions compared to other acyl halides. beilstein-journals.orgthieme-connect.com Their controlled reactivity makes them particularly useful in complex syntheses where sensitive functional groups are present.

Contextualizing Bicyclo[2.2.2]octane-1-carbonyl Fluoride within Fluorinated Organic Chemistry

This compound sits (B43327) at the intersection of bridged bicyclic chemistry and organofluorine chemistry. The compound incorporates the rigid bicyclo[2.2.2]octane scaffold, which provides a defined three-dimensional structure, and the reactive carbonyl fluoride group, a valuable functional handle for further synthetic transformations. While specific research on this compound itself is limited, its constituent parts suggest its potential as a building block in the synthesis of more complex, fluorinated molecules with tailored properties for applications in materials science and medicinal chemistry.

Chemical and Physical Properties of this compound

While detailed experimental data for this compound is not extensively reported in the scientific literature, some of its basic properties can be identified from chemical supplier databases.

PropertyValueSource
CAS Number 116935-86-5 thieme-connect.com
Molecular Formula C₉H₁₃FO thieme-connect.com
Molecular Weight 156.197 g/mol thieme-connect.com
Appearance Not available
Boiling Point Not available
Melting Point Not available
Solubility Not available
Spectroscopic Data (NMR, IR, MS) Not available in detail

Synthesis of this compound

A specific, detailed, and peer-reviewed synthesis of this compound has not been prominently reported. However, based on general and well-established methods for the preparation of acyl fluorides from carboxylic acids, a plausible synthetic route would involve the treatment of Bicyclo[2.2.2]octane-1-carboxylic acid with a suitable fluorinating agent.

Common reagents used for this type of transformation include:

Cyanuric fluoride: This reagent is known to convert carboxylic acids to acyl fluorides under relatively mild conditions.

Deoxofluorinating agents (e.g., DAST, Deoxo-Fluor®): These reagents are effective for the conversion of carboxylic acids to acyl fluorides. researchgate.net

Two-step procedures: A common approach involves the conversion of the carboxylic acid to the corresponding acyl chloride using a reagent like oxalyl chloride or thionyl chloride, followed by a halogen exchange reaction with a fluoride source such as potassium fluoride. thieme-connect.com

Given the commercial availability of Bicyclo[2.2.2]octane-1-carboxylic acid, its conversion to the target acyl fluoride represents a feasible synthetic step.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13FO B571712 Bicyclo[2.2.2]octane-1-carbonyl fluoride CAS No. 116935-86-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bicyclo[2.2.2]octane-1-carbonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13FO/c10-8(11)9-4-1-7(2-5-9)3-6-9/h7H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRXGPWZIBNQHQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1CC2)C(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60664501
Record name Bicyclo[2.2.2]octane-1-carbonyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60664501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116935-86-5
Record name Bicyclo[2.2.2]octane-1-carbonyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60664501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Bicyclo 2.2.2 Octane 1 Carbonyl Fluoride and Congeners

Strategies for Construction of the Bicyclo[2.2.2]octane Core

The rigid, three-dimensional structure of the bicyclo[2.2.2]octane core presents unique synthetic challenges. Various strategies have been developed to construct this scaffold, ranging from metal-catalyzed reactions to complex tandem sequences.

Transition metal catalysis offers a powerful tool for the synthesis of complex cyclic systems. A notable method involves the treatment of 1,4-dimethylene cyclohexane (B81311) with an oxidizing agent in the presence of a palladium catalyst. google.comgoogle.com This process affords oxo-substituted bicyclo[2.2.2]octane intermediates, which can be further derivatized to introduce the desired carbonyl functionality at the bridgehead position. google.comgoogle.com This transformation represents a novel and efficient route for the commercial production of a variety of bicyclo[2.2.2]octane derivatives. google.comgoogle.com

The key step is an oxidative cyclization, providing a direct entry into the bicyclic system. The resulting oxo-substituted intermediates are versatile and can be manipulated to generate the target carboxylates.

One such strategy involves a tandem intermolecular Michael addition followed by an intramolecular aldol (B89426) condensation, effectively a bridged Robinson annulation, to yield substituted bicyclo[2.2.2]oct-5-en-2-ones. ucla.edu This one-pot process reacts a ketone with a cyclic enone under acidic conditions. ucla.edu A solid-phase synthesis approach has also been developed, utilizing tandem Michael addition reactions of polymer-bound acrylates with cyclohexenones, followed by reductive amination to produce a library of bicyclo[2.2.2]octane derivatives. thieme-connect.comnih.govacs.org

Intramolecular cyclizations are also central to forming the bicyclic scaffold. Strategies such as intramolecular SN2' cyclizations and radical cyclizations have been effectively used, particularly in the synthesis of related diazabicyclo[2.2.2]octane systems found in natural products. nih.gov Additionally, Lewis acid-catalyzed intramolecular cross-cycloadditions of cyclopropane (B1198618) 1,1-diesters have been developed as a conceptually new method for constructing the bridged bicyclo[2.2.2]octane skeleton. acs.org Another approach utilizes the intramolecular conjugate addition of in-situ generated vinylnitroso intermediates to form functionalized bicyclo[2.2.2]octane structures. nih.gov

Table 1: Tandem and Intramolecular Cyclization Strategies for Bicyclo[2.2.2]octane Core Synthesis

StrategyKey TransformationStarting Materials ExampleReference
Bridged Robinson AnnulationTandem Intermolecular Michael Addition / Intramolecular AldolCyclohexanone and Cyclohex-2-enone ucla.edu
Solid-Phase SynthesisTandem Michael Addition / Reductive AminationPolymer-bound acrylates and Cyclohexenones thieme-connect.com
Lewis Acid CatalysisIntramolecular [3+3] Cross-CycloadditionCyclopropane 1,1-diesters acs.org
Nitrosoalkene CyclizationIntramolecular Conjugate Additionα-chloro-O-silyloximes nih.gov

The synthesis of enantiomerically pure bicyclo[2.2.2]octane derivatives is of significant interest for applications in medicinal chemistry and materials science. nih.gov Organocatalysis has emerged as a powerful method for achieving high enantioselectivity without the need for metal catalysts.

A highly enantioselective formal [4+2] cycloaddition reaction has been developed to produce bicyclo[2.2.2]octane-1-carboxylates. rsc.orgresearchgate.net This tandem reaction proceeds under mild, metal-free conditions, utilizing a chiral organic base as the catalyst. rsc.orgresearchgate.net The process demonstrates good to excellent yields and high enantioselectivities, providing a direct route to chiral bridgehead carboxylates. rsc.org This methodology is scalable and utilizes simple starting materials, making it a practical approach for accessing these valuable chiral building blocks. rsc.org The development of chiral scaffolds, such as those based on 1-aminobicyclo[2.2.2]octane-2-carboxylic acid (ABOC), has also been crucial in advancing asymmetric catalysis. nih.gov

Oxidative cyclization provides a direct and atom-economical route to functionalized bicyclic systems. A key strategy for synthesizing oxo-substituted bicyclo[2.2.2]octanes involves the palladium-catalyzed oxidative treatment of 1,4-dimethylene cyclohexane. google.comgoogle.com This method efficiently converts the diene starting material into the bicyclic core, installing an oxo-group that serves as a handle for further functionalization. google.comgoogle.com

Other oxidative cyclization approaches have been explored, such as those catalyzed by potassium permanganate (B83412) (KMnO4) or osmium tetroxide (OsO4) on 1,4-dienes, which proceed via a proposed [3+2] cycloaddition mechanism to form tetrahydrofuran-diols. msu.edu While not directly forming the carbocyclic bicyclo[2.2.2]octane, these methods highlight the principle of oxidative cyclization. Silver-catalyzed oxidative cyclizations have also been developed for related systems. nih.govacs.org

Introduction of the Carbonyl Fluoride (B91410) Functionality

Once the bicyclo[2.2.2]octane-1-carboxylic acid or a suitable derivative is obtained, the final step is the introduction of the carbonyl fluoride. Acyl fluorides are valuable synthetic intermediates due to their unique balance of stability and reactivity, often showing improved properties over more common acyl chlorides. beilstein-journals.orgresearchgate.net

The most common route to acyl fluorides is through the conversion of the corresponding carboxylic acid or its derivatives. While various deoxyfluorination reagents exist, methods utilizing simple fluoride salts are often preferred for their cost-effectiveness and safety. rsc.orgcas.cn

A direct conversion of carboxylic acids to acyl fluorides can be achieved using a combination of trichloroisocyanuric acid and a fluoride source like cesium fluoride (CsF). acs.orgorganic-chemistry.org However, a more targeted approach for generating the carbonyl fluoride from a pre-formed derivative involves the nucleophilic fluorination of an acyl chloride. This two-step sequence (carboxylic acid → acyl chloride → acyl fluoride) is a standard and reliable strategy.

A highly efficient protocol for the catalytic nucleophilic fluorination of acyl chlorides to acyl fluorides has been developed using a cyclometallated rhodium complex as a catalyst and silver fluoride (AgF) as the nucleophilic fluoride source. acs.orgnih.gov This reaction proceeds under mild conditions and provides quantitative conversion for a range of substrates. acs.orgnih.gov The active catalytic species is believed to be a Rh-F complex that attacks the electrophilic acyl chloride. nih.gov This catalytic system is reusable and demonstrates the feasibility of using fluoride salts for this key transformation. acs.orgnih.gov

Table 2: Conditions for Catalytic Nucleophilic Fluorination of Acyl Chlorides

CatalystFluoride SourceSubstrateKey FeaturesReference
Cyclometallated Rhodium ComplexSilver Fluoride (AgF)Aryl and Alkyl Acyl ChloridesQuantitative yield, mild conditions, catalyst is reusable. acs.orgnih.gov
Trichloroisocyanuric acid (TCCA)Cesium Fluoride (CsF)Carboxylic Acids, Aldehydes, AlcoholsDirect conversion from multiple functional groups, high yields. acs.orgorganic-chemistry.org

Electrophilic Fluorination Methodologies with N-F Reagents (e.g., Selectfluor)

The introduction of fluorine via electrophilic pathways is a cornerstone of modern organofluorine chemistry. beilstein-journals.org Reagents containing a nitrogen-fluorine (N-F) bond are particularly valuable due to their stability, ease of handling, and tunable reactivity. beilstein-journals.orgnih.gov Among these, quaternary N-fluoro salts derived from 1,4-diazoniabicyclo[2.2.2]octane (DABCO) are prominent. researchgate.net

Selectfluor®, or 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), is a commercially available, crystalline solid that is stable in air and soluble in polar solvents. nih.govcas.cnrsc.org It serves as a powerful electrophilic fluorine donor for a wide array of substrates. nih.gov The fluorination of carbonyl precursors, such as enols, enol acetates, and silyl (B83357) enol ethers, represents a key strategy for accessing α-fluorocarbonyl compounds. nih.govresearchgate.net The reaction mechanism is thought to proceed either through a single-electron transfer (SET) pathway or a direct SN2 attack at the fluorine atom. cas.cn

The reactivity of these N-F reagents can be modulated by the substituent on the nitrogen atom. For instance, the electrophilic fluorinating power of 1-alkyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane salts increases with the electron-withdrawing nature of the alkyl group (e.g., CH₂CF₃ > CH₂Cl > CH₃). researchgate.netcuny.edu Other related reagents, such as Accufluor™ (1-fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), have also proven highly effective for fluorinating various organic molecules. cuny.edugoogle.com

Reagent NameAbbreviation / Trade NameKey Characteristics
1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)Selectfluor®, F-TEDA-BF₄Highly stable, crystalline solid; widely used for electrophilic fluorination of carbonyls, alkenes, and aromatics. researchgate.netrsc.orgnih.gov
1-Fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)Accufluor™ NFThEffective for introducing fluorine to phenyl-substituted alkenes and for direct fluorofunctionalization of ketones. nih.govgoogle.com
N-FluorobenzenesulfonimideNFSIA neutral N-F reagent used for selective fluorination of 1,3-dicarbonyl compounds.
N,N'-Difluoro-1,4-diazoniabicyclo[2.2.2]octane salts-Powerful fluorinating agents synthesized by direct fluorination of DABCO derivatives. cuny.edugoogle.com

Deoxyfluorination Techniques for Carbonyl Precursors (e.g., DAST)

Deoxyfluorination provides a direct route to convert hydroxyl and carbonyl functionalities into their fluorinated counterparts. Diethylaminosulfur trifluoride (DAST) is a well-known reagent for this purpose, capable of transforming alcohols into alkyl fluorides and carbonyl compounds into gem-difluorides. In the context of synthesizing Bicyclo[2.2.2]octane-1-carbonyl fluoride, a relevant precursor would be Bicyclo[2.2.2]octane-1-carboxylic acid. DAST can convert carboxylic acids into the corresponding acyl fluorides.

The application of DAST is not without its challenges. For instance, the deoxyfluorination of a protected glycoside precursor with DAST has been reported to result in a complex mixture of products, highlighting potential side reactions and the need for careful optimization. Other reagents, such as arylsulfur trifluorides, generated in situ from arylsulfur chlorotetrafluorides, have also been employed for the synthesis of acyl fluorides from carboxylic acids.

ReagentPrecursor Functional GroupProduct Functional GroupRelevant Application/Consideration
Diethylaminosulfur trifluoride (DAST)Carboxylic AcidAcyl FluorideDirect conversion of R-COOH to R-COF.
Diethylaminosulfur trifluoride (DAST)AlcoholAlkyl FluorideCan be used to fluorinate alcohol precursors.
Diethylaminosulfur trifluoride (DAST)Aldehyde/Ketonegem-DifluorideConverts carbonyls to CF₂ groups.
Arylsulfur trifluorides (ArSF₃)Carboxylic AcidAcyl FluorideAlternative to DAST for synthesizing acyl fluorides.

Direct Fluorination of Carbonyl Compounds and Their Precursors

The direct fluorination of carbonyl compounds, particularly at the α-carbon, is a highly effective method for producing α-fluoroketones, which can serve as versatile intermediates. Electrophilic N-F reagents like Selectfluor® are frequently employed for this transformation. The reaction conditions, especially the choice of solvent, can play a crucial role in directing the regioselectivity of the fluorination. nih.gov

For example, studies on aryl alkyl ketones have shown that while fluorination in acetonitrile (B52724) tends to occur on the aromatic ring, using methanol (B129727) as the solvent selectively directs the fluorination to the α-alkyl position adjacent to the carbonyl group. nih.gov This solvent-directing effect enables regiospecific fluorofunctionalization without the need for prior activation of the ketone. nih.gov This methodology has been successfully applied to a variety of cyclic and acyclic ketones. The fluorination of 1,3-dicarbonyl compounds can also be controlled to yield either mono- or difluorinated products by adjusting the stoichiometry of Selectfluor®.

Substrate TypeReagentSolvent/ConditionsOutcome
Aryl Alkyl KetonesAccufluor™ NFThMethanolRegiospecific fluorination at the α-carbonyl position. nih.gov
Cyclic & Acyclic KetonesSelectfluor®Aqueous micellar system (SDS)Direct regioselective synthesis of α-fluoroketones.
1,3-Dicarbonyl CompoundsSelectfluor®Aqueous mediaSelective mono- or difluorination depending on reagent amount.
Vinyl AzidesSelectfluor®-Synthesis of α-fluoroketones via SET and fluorine atom transfer.

Preparation of Substituted this compound Derivatives

The synthesis of substituted bicyclo[2.2.2]octane frameworks provides access to a diverse range of analogs with potentially unique properties. Methodologies have been developed to introduce halogens and complex fluorinated moieties onto the bicyclic core.

Synthetic Routes to Halogenated Bicyclo[2.2.2]octane-1-carbonyl Compounds

The preparation of halogenated bicyclo[2.2.2]octane derivatives often serves as a crucial step for further functionalization. One classic approach is the halodecarboxylation reaction, where a carboxylic acid is converted to an organic halide. For instance, the brominative decarboxylation of bicyclo[2.2.2]octane-1-carboxylic acid has been documented as a route to 1-bromobicyclo[2.2.2]octane.

Alternatively, diol precursors can be converted to their corresponding dihalides. General methods for this transformation include reacting the diol with inorganic acid halides such as thionyl chloride (SOCl₂) for chlorination or phosphorus tribromide (PBr₃) for bromination, often in the presence of a strong acid. These halogenated bicyclo[2.2.2]octanes can then be subjected to further reactions, such as carbonylation followed by fluorination, to yield the target halogenated acyl fluorides.

PrecursorReagent(s)ProductReaction Type
Bicyclo[2.2.2]octane-1-carboxylic acidBromine1-Bromobicyclo[2.2.2]octaneBrominative Decarboxylation.
Bicyclo[2.2.2]octane-1,4-diolThionyl chloride (SOCl₂)1,4-Dichlorobicyclo[2.2.2]octaneDeoxychlorination.
Bicyclo[2.2.2]octane-1,4-diolPhosphorus tribromide (PBr₃)1,4-Dibromobicyclo[2.2.2]octaneDeoxybromination.

Incorporation of Fluorinated Sulfoximine (B86345) Moieties onto Bicycloalkanes

Sulfoximines are analogues of sulfones where one oxygen atom is replaced by a nitrogen group, offering unique electronic properties and chemical reactivity. nih.gov The incorporation of fluorinated sulfoximine moieties is of growing interest in medicinal and materials science. rsc.orgnih.gov

A recently developed synthetic platform allows for the efficient installation of fluorinated sulfoximine groups onto bicycloalkanes. google.com This method involves a metal-free, divergent, visible-light-driven process for the difluorosulfoximination of alkenes and bicycloalkanes. google.com The reaction demonstrates broad functional group tolerance, accommodating esters, ketones, and ethers, and proceeds with good yields. google.com The mechanism is believed to involve a key difluoroalkyl sulfoximine radical intermediate. google.com This photochemical strategy represents a significant advancement for accessing complex bicyclic structures bearing these valuable fluorinated functional groups. nih.gov

MethodologySubstrateKey FeaturesOutcome
Radical Photochemical DifluorosulfoximinationBicycloalkanes, OlefinsMetal-free; visible-light driven; tolerant of diverse functional groups. google.comEfficient installation of fluorinated sulfoximine moieties. google.com

Chemical Transformations and Reactivity Studies of Bicyclo 2.2.2 Octane 1 Carbonyl Fluoride

Reactions Involving the Carbonyl Fluoride (B91410) Group

The carbonyl fluoride group is a highly reactive functional group susceptible to attack by a variety of reagents. Its reactivity in the context of the bicyclo[2.2.2]octane system is a subject of significant interest.

Reactivity with Nucleophiles

Acyl fluorides, including Bicyclo[2.2.2]octane-1-carbonyl fluoride, readily react with a range of nucleophiles. These reactions typically proceed through a nucleophilic acyl substitution mechanism. Common nucleophiles include water, alcohols, and amines, leading to the formation of carboxylic acids, esters, and amides, respectively.

The general order of reactivity for nucleophilic attack on acyl halides is influenced by the nature of the nucleophile and the steric hindrance around the carbonyl carbon. Due to the bulky bicyclo[2.2.2]octane cage, the approach of nucleophiles to the carbonyl carbon of this compound may be somewhat impeded compared to less sterically hindered acyl fluorides.

Table 1: Representative Nucleophilic Substitution Reactions of this compound

Nucleophile (Nu-H)ProductProduct Class
Water (H₂O)Bicyclo[2.2.2]octane-1-carboxylic acidCarboxylic Acid
Ethanol (CH₃CH₂OH)Ethyl bicyclo[2.2.2]octane-1-carboxylateEster
Ammonia (NH₃)Bicyclo[2.2.2]octane-1-carboxamideAmide
Diethylamine ((CH₃CH₂)₂NH)N,N-Diethylbicyclo[2.2.2]octane-1-carboxamideN,N-Disubstituted Amide

Acid- and Base-Catalyzed Transformations

The hydrolysis of acyl fluorides can be catalyzed by both acids and bases.

Under acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon and facilitates the attack by a weak nucleophile like water.

In base-catalyzed hydrolysis, a strong nucleophile, such as the hydroxide ion, directly attacks the carbonyl carbon. This is generally a faster process than the uncatalyzed or acid-catalyzed hydrolysis. The rigid structure of the bicyclo[2.2.2]octane moiety is not expected to significantly alter these fundamental catalytic mechanisms, though reaction rates may be influenced by steric factors.

Bridgehead Reactivity in Bicyclo[2.2.2]octane Systems

The bridgehead positions of the bicyclo[2.2.2]octane system exhibit unique reactivity due to the geometric constraints of the fused ring system.

Investigation of Bridgehead Carbocation Reactivity

The formation of a carbocation at the bridgehead position of a bicyclo[2.2.2]octane system is highly unfavorable. iastate.eduiastate.edu This is because carbocations prefer a trigonal planar geometry to allow for sp² hybridization, a configuration that is impossible to achieve at the bridgehead of this rigid, strained ring system without significant distortion and increase in angle strain. iastate.edu Consequently, reactions that would typically proceed through a bridgehead carbocation intermediate, such as Sₙ1 reactions, are significantly disfavored. iastate.edu Studies on the solvolysis of 1-halobicyclo[2.2.2]octanes have shown that these compounds are extremely unreactive under Sₙ1 conditions.

Substitution and Elimination Pathways at Bridgehead Positions

Given the instability of bridgehead carbocations, nucleophilic substitution at the bridgehead carbon of bicyclo[2.2.2]octane derivatives does not proceed via an Sₙ1 mechanism. iastate.edu An Sₙ2 mechanism is also geometrically impossible, as the backside attack required for this pathway is completely blocked by the cage structure of the bicyclic system. Therefore, direct substitution of a leaving group at the 1-position of the bicyclo[2.2.2]octane ring is a challenging transformation.

Elimination reactions, such as E1 and E2, are also problematic at the bridgehead position. The formation of a double bond at the bridgehead (Bredt's rule) would introduce excessive strain into the ring system, making such elimination pathways highly unfavorable.

General Reactivity Profile of the Bicyclo[2.2.2]octane Framework

The bicyclo[2.2.2]octane framework is a saturated and relatively inert hydrocarbon structure. Its rigid conformation is a defining feature, locking the cyclohexane (B81311) rings into a boat-like conformation. The primary reactivity of unsubstituted bicyclo[2.2.2]octane is limited to free-radical substitution under harsh conditions.

Stereochemical Implications in Bicyclo[2.2.2]octane Reactions

The rigid, cage-like structure of the bicyclo[2.2.2]octane framework imposes significant stereochemical constraints on reactions occurring at the ring carbons. Unlike flexible cyclic systems, the boat-like cyclohexane rings are locked in place, which dictates the trajectory of attacking reagents and influences the stereochemical outcome of reactions.

Studies on related bicyclo[2.2.2]octane derivatives provide insight into the stereoselectivity of reactions on this scaffold. For instance, the enolization of bicyclo[2.2.2]octane-2,5-dione and bicyclo[2.2.2]octane-2,6-dione demonstrates the subtle interplay of electronic and steric factors. In these systems, the stereoselectivity for proton abstraction is notably low. The 2,5-dione exhibits a slight preference for exo-deprotonation by a factor of 1.2, while the 2,6-dione shows a small preference for endo-deprotonation by a factor of 2.1. cdnsciencepub.com This is attributed to the minimal differential in steric hindrance for a reagent approaching from either the exo or endo face of the molecule. cdnsciencepub.com

In contrast, reactions involving the formation of new stereocenters can proceed with high diastereoselectivity. The dihydroxylation of 1,4-disubstituted-2,3-dioxabicyclo[2.2.2]oct-5-enes with osmium tetroxide yields diols as single diastereomers, with the addition occurring anti to the peroxide linkage. adelaide.edu.au

However, the rigid framework is not immune to rearrangement, which can lead to complex stereochemical mixtures. The reaction of bicyclo[2.2.2]octene with N-bromosuccinimide (NBS) results in a mixture of products, including rearranged skeletons. sci-hub.se The major monobromide product is endo-8-bromobicyclo[3.2.1]oct-2-ene, formed through a skeletal rearrangement. sci-hub.seescholarship.org This highlights that while the initial bicyclo[2.2.2]octane structure is conformationally rigid, reactive intermediates can undergo transformations to thermodynamically more stable, albeit structurally different, bicyclic systems, thereby influencing the final stereochemistry. escholarship.org

ReactantReagent(s)Major Product(s)/OutcomeStereoselectivity
Bicyclo[2.2.2]octane-2,5-dioneNaOD/D₂OC3-deuteration1.2:1 (exo:endo) cdnsciencepub.com
Bicyclo[2.2.2]octane-2,6-dioneNaOD/D₂OC3-deuteration1:2.1 (exo:endo) cdnsciencepub.com
1,4-disubstituted-2,3-dioxabicyclo[2.2.2]oct-5-enesOsO₄5,6-diolsSingle diastereomer (anti addition) adelaide.edu.au
Bicyclo[2.2.2]octeneNBSMonobromides & DibromidesFormation of rearranged endo-8-bromobicyclo[3.2.1]oct-2-ene sci-hub.se

Studies on Inductive and Steric Effects on Reactivity

The bicyclo[2.2.2]octane framework is an exceptional model for studying the transmission of non-conjugative electronic effects (inductive and field effects) due to its rigid geometry, which prevents conformational ambiguities. The reactivity of a functional group at the C1 bridgehead position, such as the carbonyl fluoride in this compound, is significantly influenced by substituents at other positions, particularly the C4 position.

Extensive research on the acidity of 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids provides a quantitative understanding of these inductive effects. nih.govresearchgate.net Because the substituent at C4 is held in a fixed orientation relative to the carboxylic acid at C1, its electronic influence can be transmitted through the sigma bonds and across the cavity of the molecule without resonance contributions. researchgate.net

Computational studies using density functional theory (DFT) have been employed to calculate the acidities of a series of sixteen 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids. nih.gov The results show an excellent correlation with experimental values and provide a reliable model for evaluating the inductive effect of various substituents. nih.govresearchgate.net The substituent's effect on the acidity is a sum of its influence on the neutral acid and the corresponding anion; the effect on the anion is approximately eight times greater than on the neutral molecule. nih.gov

These studies demonstrate that electron-withdrawing groups at the C4 position increase the acidity of the C1-carboxylic acid by stabilizing the carboxylate anion through an inductive effect. Conversely, electron-donating groups decrease acidity. This principle directly applies to the reactivity of this compound, where the electrophilicity of the carbonyl carbon will be modulated by substituents on the cage. For example, a C4-nitro substituent would render the carbonyl carbon more electrophilic and susceptible to nucleophilic attack compared to a C4-methyl substituent.

Steric effects on the reactivity at the C1 position are generally considered minimal due to the bridgehead location, which is shielded by the rest of the molecular framework. However, steric hindrance can play a role in reactions occurring on the sides of the bicyclic cage. In the deprotonation of bicyclo[2.2.2]octane-2,5-dione, the differential steric effect for the approach of a hydroxide ion to the exo or endo C3 proton is expected to be small, allowing polar effects to dominate the selectivity. cdnsciencepub.com

4-Substituent (X)Calculated Gas-Phase Acidity (kJ mol⁻¹) of 4-X-bicyclo[2.2.2]octane-1-carboxylic acidInductive Effect
-NO₂1374.3Strongly Electron-Withdrawing
-CN1380.2Strongly Electron-Withdrawing
-CF₃1386.9Electron-Withdrawing
-F1395.0Electron-Withdrawing
-Cl1393.5Electron-Withdrawing
-COOH1390.6Electron-Withdrawing
-OCH₃1403.4Electron-Donating
-H1410.2Reference
-CH₃1413.5Weakly Electron-Donating
-NH₂1414.7Electron-Donating

Data adapted from computational studies at the B3LYP/6-311+G(d,p) level. Lower acidity values indicate a stronger acid, corresponding to a stronger inductive electron-withdrawing effect from the substituent. nih.gov

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For Bicyclo[2.2.2]octane-1-carbonyl fluoride (B91410), a combination of ¹³C, ¹H, and ¹⁹F NMR would provide a complete picture of its molecular framework.

The ¹³C NMR spectrum of a substituted bicyclo[2.2.2]octane is characterized by signals for the bridgehead and methylene (B1212753) carbons. In the parent bicyclo[2.2.2]octane, the bridgehead carbons (C1 and C4) and the six equivalent methylene carbons (C2, C3, C5, C6, C7, C8) give rise to distinct signals.

For fluorinated analogs, the chemical shifts are significantly influenced by the fluorine substituent. documentsdelivered.com In 1-fluorobicyclo[2.2.2]octane, the C1 carbon directly attached to fluorine experiences a large downfield shift due to the inductive effect of fluorine, while the C2 carbons (and other methylene carbons) are also affected. The carbonyl fluoride group (-COF) in the target molecule is a strong electron-withdrawing group. The carbonyl carbon itself is expected to appear significantly downfield, typically in the range of 155-165 ppm. The bridgehead carbon (C1) to which this group is attached will also be deshielded.

Table 1: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Substituted Bicyclo[2.2.2]octane Derivatives

Compound C1 (Bridgehead) C2, C3, C5, C6, C7, C8 (Methylenes) C4 (Bridgehead) Other Carbons Source
1-Fluorobicyclo[2.2.2]octane 92.9 31.9 (C2,C6,C7), 24.3 (C3,C5,C8) 21.0 - spectrabase.com
Bicyclo[2.2.2]octane-1,4-dicarboxylic acid 47.0 25.0 47.0 182.0 (COOH) chemicalbook.com
Diol derivative (4) 48.4 21.9, 22.8, 23.0, 31.1, 33.5 40.5 32.5 (C-Me), 75.3 (C-OH), 77.2 (C-OH), 213.2 (C=O) publish.csiro.au
Diol derivative (5) 48.0 22.1, 22.8, 23.0, 31.1, 33.5 40.6 32.7 (C-Me), 75.2 (C-OH), 77.1 (C-OH), 213.4 (C=O) publish.csiro.au

The ¹H NMR spectrum of the bicyclo[2.2.2]octane system is typically simple due to its high symmetry. In the unsubstituted molecule, it consists of two multiplets. The protons on the six methylene carbons (12H) appear as a complex multiplet, while the two bridgehead protons (2H) appear as a separate signal.

In Bicyclo[2.2.2]octane-1-carbonyl fluoride, the C1 bridgehead is substituted, leaving only the C4 bridgehead proton (1H). This proton's signal would likely be a multiplet. The twelve methylene protons would be split into two sets of six, corresponding to those on the carbons adjacent to C1 (C2, C7, C8) and those adjacent to C4 (C3, C5, C6). These protons would appear as complex multiplets, with their chemical shifts influenced by the anisotropic effects of the carbonyl group. researchgate.net Studies on various derivatives show that bridge and bridgehead proton chemical shifts are sensitive to the nature of the functional groups present. researchgate.netiastate.edu

¹⁹F NMR is an exceptionally sensitive technique for characterizing fluorine-containing compounds. The chemical shift of fluorine is highly dependent on its electronic environment. rsc.org For this compound, a single resonance is expected in the ¹⁹F NMR spectrum, corresponding to the fluorine of the acyl fluoride group.

The chemical shift range for acyl fluorides (-COF) is distinct and typically appears downfield relative to many other organofluorine environments, generally in the range of -20 to -70 ppm relative to CFCl₃. ucsb.edu In contrast, a fluorine atom directly attached to the bicyclic bridgehead, as in 1-fluorobicyclo[2.2.2]octane, shows a much more upfield chemical shift. rsc.org This clear difference in chemical shift regions makes ¹⁹F NMR a definitive tool for confirming the presence and integrity of the carbonyl fluoride functionality. The technique has been widely used to study various fluorinated bicyclic systems, including N-fluoro-1,4-diazoniabicyclo[2.2.2]octane salts, which are popular fluorinating agents. beilstein-journals.orgkpi.ua

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is invaluable for identifying specific functional groups within a molecule. For this compound, the spectrum would be dominated by absorptions corresponding to the C-H bonds of the alkane framework and, most importantly, the carbonyl group of the acyl fluoride.

The bicyclo[2.2.2]octane skeleton itself gives rise to characteristic C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1450 cm⁻¹. nist.govnist.gov The most diagnostic peak for this compound would be the carbonyl (C=O) stretching vibration. Acyl fluorides are known to have one of the highest C=O stretching frequencies of all carbonyl compounds, typically appearing in the region of 1820-1870 cm⁻¹. This high frequency is due to the strong inductive electron-withdrawing effect of the fluorine atom, which strengthens and shortens the C=O bond. This peak would be strong and sharp, providing unambiguous evidence for the acyl fluoride group. pg.edu.pl For comparison, related bicyclic ketones and esters show carbonyl absorptions at much lower frequencies, typically between 1710 and 1740 cm⁻¹. iastate.educdnsciencepub.com

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides the molecular weight and crucial information about the molecule's structure through its fragmentation pattern. For this compound (C₉H₁₃FO), the molecular weight is 156.10 g/mol . The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺˙) at m/z 156.

The fragmentation of the bicyclo[2.2.2]octane core is well-documented. A characteristic pathway is a retro-Diels-Alder reaction, which would lead to the loss of ethene (C₂H₄) and the formation of a cyclohexadiene-derived radical cation. aip.org For the target molecule, key fragmentation pathways would also involve the carbonyl fluoride group. Expected fragment ions would include:

[M - F]⁺: Loss of a fluorine atom (m/z 137).

[M - COF]⁺: Loss of the formyl fluoride group, leading to the bicyclo[2.2.2]oct-1-yl cation (m/z 109).

[C₇H₉]⁺: A fragment resulting from the loss of ethene from the [M - COF]⁺ ion (m/z 93).

Studies on related bicyclic compounds confirm that fragmentation is often directed by the functional groups present. publish.csiro.auiastate.eduplymouth.ac.ukacs.org

X-ray Crystallography for Solid-State Structural Determination

The bicyclo[2.2.2]octane skeleton is highly rigid. In the ideal case, it possesses D₃h symmetry, with the hydrogens on adjacent carbons of the ethano bridges being perfectly eclipsed. However, crystal packing forces and substituent effects often induce a slight twist around the C1-C4 axis, lowering the symmetry. gatech.edu X-ray analysis of compounds like 1-p-bromobenzenesulphonyloxymethylbicyclo[2.2.2]octane has been used to probe this very question of twisting in the bicyclic cage. gatech.edu In some cases, the bicyclo[2.2.2]octane unit is so symmetric that it exhibits dynamic disorder in the crystal lattice, rotating rapidly even in the solid state. nih.govacs.org A crystal structure of this compound would precisely define the geometry of the acyl fluoride group and its influence on the conformation of the bicyclic cage.

Theoretical and Computational Investigations

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are instrumental in defining the electronic landscape of bicyclo[2.2.2]octane (BCO) derivatives. By solving approximations of the Schrödinger equation, these methods can predict molecular geometries, energies, and other electronic properties.

Table 1: Application of DFT Methods to Bicyclo[2.2.2]octane Systems

Computational Method Application Investigated Properties
B3LYP/6-311++G(d,p) Analysis of substituent effects in 1,4-disubstituted BCOs Inductive and resonance contributions, stabilization energies. nih.gov
B3LYP/6-31G(d,p) Study of interactions between NO2 and other substituents Character and strength of substituent effects, transmission of effects. nih.gov
B3LYP/6-31(d,p) or B3LYP/6-31G(d) Calculation of Intramolecular Diels-Alder reaction pathways Transition state energies, kinetic vs. thermodynamic control. jst.go.jp

Ab initio, or "from the beginning," calculations are based on first principles without the use of empirical parameters. neuroquantology.com These methods, such as Møller-Plesset perturbation theory (MP2), are used for highly accurate calculations of molecular properties. For bridged systems like BCO derivatives, ab initio calculations have been used to determine gas-phase acidities. researchgate.netacs.org For example, the acidities of 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids have been calculated at the MP2/6-311++G** theoretical level, showing good agreement with experimental data. researchgate.net These studies confirm that electronic effects in such systems are transmitted primarily through a field effect, with substituents having a negligible impact on the electron density at the C1 position. researchgate.net

Elucidation of Substituent Effects and Reactivity Predictions

The rigid BCO framework is an ideal model for studying substituent effects, as it allows for the isolation of through-bond and through-space interactions without the influence of resonance that is present in aromatic systems. nih.govnih.gov

Theoretical methods have been developed to evaluate substituent constants, such as σI (inductive) and σR (resonance), from first principles. One such approach involves the use of correlations between theoretically calculated electrostatic potential at nuclei (EPN) for carbon atoms in substituted benzene (B151609) and bicyclo[2.2.2]octane derivatives. researchgate.net By performing calculations at the B3LYP/6-311+G(2d,2p) level, satisfactory correlations have been established that link these EPN values to the empirical σI and σR constants. researchgate.net This method provides a computational route to understanding and predicting the electronic influence of substituents. researchgate.net The molecular electrostatic potential has also been successfully used to assess the inductive effect in various BCO derivatives. nih.gov

Conformational Analysis and Stereochemical Modeling

The structure of the bicyclo[2.2.2]octane core imposes significant conformational rigidity, which is a key determinant of its chemical behavior and its utility as a molecular scaffold. nih.gov

Detailed conformational analysis shows that the BCO system has limited flexibility compared to acyclic or monocyclic compounds. The molecule exists in a boat-shaped conformation, which represents its global energy minimum. The rigid framework experiences moderate strain due to its enforced geometry, but the equal length of the three bridges creates a balance between angle and torsional strain, resulting in a relatively stable structure. This conformational rigidity means there are high energy barriers to interconversion, making the stereochemical behavior of BCO derivatives highly predictable. This property is valuable in synthetic chemistry, where the BCO motif is used as a conformationally constrained building block. nih.gov The fixed spatial arrangement of substituents on the BCO skeleton has important implications for reactivity, as the rigid framework influences how reagents can approach the molecule.

Pseudo Jahn-Teller Effect (PJTE) in Bicyclic Radical Cations

While no specific studies on the radical cation of Bicyclo[2.2.2]octane-1-carbonyl fluoride (B91410) were found, research on the closely related bicyclo[2.2.2]oct-2-ene radical cation provides significant insights. In this analogous system, the radical cation exhibits a twisted structure, deviating from the C2v symmetry of the parent molecule. This distortion is attributed to the PJTE, which arises from the vibronic coupling between the ground and first excited electronic states. Density functional theory (DFT) calculations on the bicyclo[2.2.2]oct-2-ene radical cation estimated a twist angle of 11-12 degrees at the double bond with a relatively low energy barrier for enantiomerization.

It is plausible that the radical cation of Bicyclo[2.2.2]octane-1-carbonyl fluoride would also be susceptible to PJTE-induced distortions. The formation of the radical cation by removing an electron from a high-lying molecular orbital could result in a ground state that is close in energy to an excited state. The vibronic coupling between these states, facilitated by specific vibrational modes, would lead to a distortion of the bicyclic cage from its ideal symmetry. The presence of the carbonyl fluoride group, with its own set of molecular orbitals, would influence the electronic structure and the energy gap between the ground and excited states, thereby modulating the magnitude of the PJTE distortion.

Table 1: Comparison of Jahn-Teller and Pseudo Jahn-Teller Effects
FeatureJahn-Teller EffectPseudo Jahn-Teller Effect
Condition Degenerate electronic ground state in a non-linear molecule.Non-degenerate but energetically close electronic states.
Outcome Geometric distortion to remove degeneracy and lower energy.Spontaneous symmetry breaking to a lower symmetry structure.
Applicability Specific to systems with electronic degeneracy.More general, applicable to a wider range of molecules.

Mechanistic Insights through Computational Approaches

Nucleophilic acyl substitution is a fundamental reaction of acyl halides. The generally accepted mechanism involves a two-step process: nucleophilic addition to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the leaving group (in this case, the fluoride ion) to regenerate the carbonyl group.

Computational studies on nucleophilic acyl substitution reactions provide detailed information about the transition states and intermediates involved. For a reaction involving this compound, a key area of investigation would be the steric hindrance imposed by the rigid bicyclic framework. The bicyclo[2.2.2]octane cage can sterically shield the carbonyl carbon from the approaching nucleophile, potentially increasing the activation energy of the addition step.

DFT calculations could be employed to model the reaction pathway of a nucleophile, such as a hydroxide ion or an amine, with this compound. These calculations would allow for the determination of the geometries and energies of the reactants, the tetrahedral intermediate, the transition state for its formation, and the products.

Key parameters that can be computationally investigated include:

Activation Energy (ΔG‡): The energy barrier for the nucleophilic attack, which is influenced by both electronic and steric factors.

Geometry of the Transition State: The structure of the molecule at the highest point on the reaction coordinate, revealing the nature of bond formation and breaking.

Natural Bond Orbital (NBO) Analysis: To study the charge distribution and orbital interactions throughout the reaction pathway.

For instance, a computational study on the intramolecular Diels-Alder reactions in the synthesis of bicyclo[2.2.2]octanes utilized DFT calculations to understand the influence of aromatic groups on the HOMO-LUMO energy gap, which in turn dictated the regioselectivity of the reaction. While a different reaction type, this highlights the utility of DFT in elucidating the factors that control reactivity in bicyclic systems.

In the context of nucleophilic acyl substitution, the rigidity of the bicyclo[2.2.2]octane framework would prevent conformational changes that might otherwise facilitate nucleophilic attack. Computational analysis would likely show a more constrained trajectory for the incoming nucleophile compared to a more flexible acyclic acyl fluoride. This steric hindrance could be quantified through computational modeling, providing valuable insights into the reactivity of this specific molecule.

Advanced Research Applications of Bicyclo 2.2.2 Octane 1 Carbonyl Fluoride and Analogues

Role as Building Blocks in Complex Molecule Synthesis

The unique, sterically-defined, and rigid structure of the bicyclo[2.2.2]octane core makes it an invaluable component in the synthesis of intricate molecules. Its three-dimensional nature provides a fixed orientation for substituents, a crucial feature for constructing complex and stereochemically dense targets.

The BCO framework is a key structural element in numerous biologically active natural products. nih.govacs.org Consequently, derivatives and analogues of bicyclo[2.2.2]octane-1-carbonyl fluoride (B91410) are critical intermediates in their synthetic routes. google.com Chemists utilize the BCO scaffold to build precursors for new generations of bioactive compounds, including antibiotics, enzyme inhibitors, and antitumor agents. nih.govacs.org

A notable example is the synthesis of andibenin B, a C₂₅ meroterpenoid whose polycyclic architecture features a congested bicyclo[2.2.2]octane core. nih.gov A nature-inspired intramolecular Diels-Alder reaction is a key step in constructing this core, efficiently establishing three all-carbon quaternary stereogenic centers. nih.gov Similarly, the BCO ring system is a dominant feature in the scaffolds of complex diterpenoid alkaloids like hetidine and hetisine, where cycloaddition reactions are frequently employed for its construction. nih.gov The synthesis of other natural products, such as the diterpenoid trachylobane, has also involved the strategic conversion of bicyclo[2.2.2]octane systems into more complex tricyclic frameworks. researchgate.net Furthermore, BCO derivatives are used to create unusual amino acid derivatives, which are important for designing novel peptide-based drugs. researchgate.net

The BCO scaffold is fundamental to the construction of diverse and highly functionalized polycyclic systems. nih.gov Its rigid geometry is exploited to create spiro-compounds, where the BCO unit is linked to another ring system through a single shared atom. For instance, novel polycyclic triindanone-fused spiro[bicyclo[2.2.2]octane-2,3′-indolines] have been synthesized through domino reactions involving a Diels-Alder cycloaddition. acs.org Visible-light-mediated radical cascade reactions have also been developed to directly construct bicyclo[2.2.2]octene structures from simple precursors. acs.org

The creation of these complex systems often relies on multi-step sequences. An array of functionalized bicyclo[2.2.2]octane derivatives has been prepared using orchestrated sequences of polymer-supported reagents, which allow for the generation of molecular libraries without the need for traditional purification methods like chromatography. rsc.orgacs.org These methods facilitate the rapid assembly of highly functionalized compounds built upon the BCO core. rsc.orgacs.org

Contributions to Medicinal Chemistry Research

In medicinal chemistry, increasing the three-dimensionality of drug candidates is a key strategy to improve their pharmacological profiles, a concept often referred to as "escaping flatland". researchgate.net The BCO scaffold is a prominent tool in this endeavor, acting as a non-classical bioisostere for planar aromatic rings. pharmablock.comtandfonline.com

A bioisostere is a chemical substituent that can replace another group in a molecule without significantly altering its primary biological activity, while potentially improving other properties. The fully aliphatic and three-dimensional bicyclo[2.2.2]octane-1,4-diyl (BCO) group is an effective bioisostere for the flat, two-dimensional para-phenyl ring. pharmablock.comresearchgate.net This replacement is geometrically sound, as the distance between the connection points in the BCO scaffold is very similar to that of a para-substituted phenyl ring. pharmablock.com The use of such saturated bioisosteres can lead to compounds with significantly different and often improved properties compared to their aromatic counterparts. researchgate.netnih.gov Data-driven analysis has shown that replacing a benzene (B151609) ring with a bicyclo[2.2.2]octane scaffold can have a positive effect on biological activity. acs.org

Table 1: Geometric Comparison of Phenyl Ring vs. Bicyclo[2.2.2]octane (BCO)

ScaffoldDimensionalityDistance Between Connection Points (Å)Fraction of sp³ Carbons (Fsp³)
para-Phenyl2D (Flat)~2.820
Bicyclo[2.2.2]octane (BCO)3D (Rigid)~2.601.0

This table compares the geometric and structural properties of the para-phenyl ring and the bicyclo[2.2.2]octane (BCO) scaffold when used as linkers in molecules. Data sourced from PharmaBlock. pharmablock.com


The overuse of flat aromatic rings in drug candidates is often associated with poor physicochemical properties, such as low aqueous solubility and high lipophilicity. pharmablock.comnih.gov Replacing a phenyl group with a BCO scaffold can lead to significant improvements in these areas. pharmablock.com For example, the incorporation of a BCO analogue, 2-oxabicyclo[2.2.2]octane, into the drug Imatinib was shown to increase its water solubility and enhance its metabolic stability while reducing lipophilicity. researchgate.netnih.gov In a separate case, replacing the para-substituted phenyl ring in Imatinib with a standard bicyclo[2.2.2]octane scaffold decreased water solubility, but the introduction of an oxygen atom in the 2-oxabicyclo[2.2.2]octane analogue reversed this effect, highlighting the tunable nature of these scaffolds. nih.gov This ability to finely modulate physicochemical properties makes BCO and its analogues powerful tools for optimizing drug candidates. researchgate.netnih.gov

Table 2: Physicochemical Property Changes with Bioisosteric Replacement in Imatinib

Compound VersionCore ScaffoldAqueous Solubility (µM)
Original Imatinibpara-Phenyl351
BCO AnalogueBicyclo[2.2.2]octane113
Oxa-BCO Analogue2-Oxabicyclo[2.2.2]octane389

This table illustrates how replacing the phenyl ring in the drug Imatinib with different bicyclic scaffolds affects its aqueous solubility. Data sourced from a 2023 study in PMC. nih.gov


Applications in Materials Science and Polymer Chemistry

The utility of bicyclo[2.2.2]octane derivatives extends beyond medicine into the realm of materials science and polymer chemistry. The rigid and well-defined structure of the BCO core imparts desirable properties to polymers and other materials. google.comsolubilityofthings.com Bicyclo[2.2.2]octane diols and diacids, for example, are used as specialty monomers in the synthesis of certain polymers. google.com

Recent research has also explored the use of BCO analogues in creating novel inorganic materials. A robust, cage-like phosphaza-bicyclo[2.2.2]octane has been developed as a linear, divalent connector to form "cage-dense" inorganic polymers. nih.gov These polymers, which have high molecular weights, can be processed in solution and form free-standing films. nih.gov This strategy opens the door to systematically studying how three-dimensional microstructures influence macroscopic material properties. nih.gov The solubility characteristics of BCO derivatives are essential for these applications, allowing them to be processed in various organic solvents for use in organic synthesis and polymer chemistry. solubilityofthings.comcymitquimica.com

Specialty Monomers for Advanced Polymer Synthesis

The bicyclo[2.2.2]octane skeleton is a key component in the development of specialty polymers, where its incorporation into the polymer backbone can impart desirable properties. Bicyclo[2.2.2]octane diols and diacids, which can be synthesized from precursors like the title compound, are recognized as useful monomers for creating advanced polymers such as polyesters. google.comgoogle.comjustia.com The rigid and bulky nature of the bicyclic unit can enhance the thermal stability of the resulting polymers. nasa.govcore.ac.uk

Research has focused on preparing bicyclic equivalents of common monomers to improve polymer characteristics. nasa.govcore.ac.uk While Bicyclo[2.2.2]octane-1-carbonyl fluoride itself is an activated carboxylic acid derivative, it serves as a potential precursor for these polymer building blocks. The conversion of the carbonyl fluoride to a carboxylic acid or ester allows for its use in polycondensation reactions. The inclusion of such a non-planar, saturated ring system in a polymer chain disrupts the close packing that is typical of polymers made from planar aromatic monomers, which can alter properties like solubility and glass transition temperature.

Research Findings on Bicyclo[2.2.2]octane-based Monomers

Monomer TypePotential Polymer TypeKey Property ContributionRelevant PrecursorReference
Bicyclo[2.2.2]octane diolsPolyesters, PolyurethanesEnhanced thermal stability, modified mechanical properties.Bicyclo[2.2.2]octane dicarboxylic acids/esters google.comjustia.com
Bicyclo[2.2.2]octane diacidsPolyesters, PolyamidesImproved thermal properties, structural rigidity.1,4-Dimethylene cyclohexane (B81311) google.comjustia.com
1,4-Diacetoxybicyclo[2.2.2]octanePrecursor to other functional monomersServes as a key intermediate for various bridgehead derivatives.1,4-Dimethylene cyclohexane google.com

Rigid Linkers for Defined Spatial Arrangements in Materials

Bicyclo[2.2.2]octane-1,4-dicarboxylic acid, a close analogue of the title compound, is a prime example of such a rigid linker. researchgate.netmdpi.comrsc.org Its use in MOF synthesis offers several advantages:

Structural Rigidity: It helps in creating robust frameworks with stable pore environments, which is crucial for applications in gas storage and separation. rsc.org

High Transparency: The use of aliphatic linkers like bicyclo[2.2.2]octane derivatives can lead to the formation of transparent MOFs, as they lack the strong light absorption associated with aromatic linkers. researchgate.netmdpi.com

Pore Size Tuning: By replacing traditional aromatic linkers like terephthalate (B1205515) with bicyclo[2.2.2]octane-1,4-dicarboxylate, which has a similar length but different geometry, researchers can finely tune the pore dimensions and host-guest interactions within the MOF. mdpi.comrsc.org

The ability to arrange functional groups in a precise spatial manner is a key reason for the interest in these nonconjugated, rectilinear systems in materials science. researchgate.net

Catalysis and Asymmetric Synthesis Research

The bicyclo[2.2.2]octane framework has been extensively explored as a chiral scaffold in the field of asymmetric catalysis. Its rigid conformation allows for the creation of a well-defined chiral environment around a catalytic metal center or active site, leading to high levels of stereocontrol in chemical reactions.

Development of Chiral Bicyclo[2.2.2]octane-Fused Ligands in Asymmetric Catalysis

A significant area of research involves the design and synthesis of C₂-symmetric chiral ligands based on the bicyclo[2.2.2]octane skeleton. These ligands have proven to be highly effective in a variety of metal-catalyzed asymmetric transformations.

Chiral Diene Ligands: Hayashi and coworkers developed a class of C₂-symmetric bicyclo[2.2.2]octadiene (bod*) ligands. sigmaaldrich.comacs.org These diene ligands, when complexed with rhodium, show exceptional performance in asymmetric 1,4-addition reactions of organoboronic acids to electron-deficient olefins. sigmaaldrich.comacs.org The rigid bicyclic framework is crucial for achieving high enantioselectivity. acs.org

Chiral Cyclopentadienyl (Cp) Ligands: Novel chiral CpRh complexes bearing a C₂-symmetric bicyclo[2.2.2]octane-fused backbone have been synthesized. bohrium.comnih.gov These catalysts were successfully applied to the asymmetric C-H activation of N-methoxybenzamides with quinones, producing chiral hydrophenanthridinones with high yields and excellent enantioselectivity (up to 99% ee). bohrium.comnih.gov Structural analysis revealed that the bicyclic scaffold creates a unique steric environment around the rhodium center, which is believed to be responsible for its superior catalytic performance compared to other established chiral CpRh complexes. nih.gov

Chiral Diamine Ligands: The cis-2,5-diaminobicyclo[2.2.2]octane scaffold has been introduced as a chiral building block for "salen" type ligands. acs.org These ligands form stable complexes with various metals, and the resulting catalysts have been used effectively in asymmetric cyclopropanation and Henry ("nitroaldol") reactions. acs.org The predictable stereochemical outcomes are attributed to the well-defined structure of the bicyclooctane scaffold, which effectively shields one face of the coordinated substrate. acs.org

Examples of Chiral Bicyclo[2.2.2]octane-Based Ligands in Asymmetric Catalysis

Ligand TypeMetalReaction TypeKey AchievementReference
Bicyclo[2.2.2]octadiene (bod*)Rhodium (Rh)Asymmetric 1,4-additionHigh enantioselectivity in the addition of arylboronic acids. sigmaaldrich.comacs.org
Bicyclo[2.2.2]octane-fused CpRhodium (Rh)Asymmetric C-H ActivationUp to 82% yield and 99% enantiomeric excess (ee). bohrium.comnih.gov
cis-2,5-Diaminobicyclo[2.2.2]octane-salenCobalt (Co), Copper (Cu)Cyclopropanation, Henry ReactionExcellent efficiency and predictable stereochemical control. acs.org

Organocatalytic Approaches for Bicyclic Compound Synthesis

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool for the enantioselective synthesis of complex molecules, including the bicyclo[2.2.2]octane core. These metal-free methods offer mild and operationally simple conditions.

One notable approach is the enantioselective synthesis of bicyclo[2.2.2]octenones through a hydroxylative phenol (B47542) dearomatization followed by a [4+2] cycloaddition. nih.govnih.gov This tandem reaction is catalyzed by a chiral oxaziridinium organocatalyst, which can be prepared in both enantiomeric forms. The method works for a range of phenols and has been applied to the synthesis of natural products with high enantioselectivity (e.g., 99:1 e.r. for (+)-biscarvacrol). nih.govnih.gov

Another strategy employs a domino Michael/Michael reaction mediated by a diphenylprolinol silyl (B83357) ether organocatalyst. This reaction, between an α,β-unsaturated aldehyde and a substituted cyclohexenone, constructs bicyclo[2.2.2]octane derivatives with a quaternary bridgehead carbon in excellent diastereoselectivity and nearly optically pure form. researchgate.net Furthermore, tandem reactions have been developed to rapidly access bicyclo[2.2.2]octane-1-carboxylates with excellent yields and enantioselectivities under metal-free conditions, showcasing the versatility of organocatalysis in constructing this valuable scaffold. researchgate.netrsc.org An organocatalyzed approach has also been developed for synthesizing nitrogen-containing bicyclo[2.2.2]octanes from aliphatic imines with high levels of enantioselectivity and diastereoselectivity. acs.org

Organocatalytic Synthesis of Bicyclo[2.2.2]octane Scaffolds

Catalyst TypeReaction TypeProduct TypeKey FindingsReference
Chiral OxaziridiniumHydroxylative Dearomatization / [4+2]Bicyclo[2.2.2]octenonesHigh enantioselectivity (up to 99:1 e.r.); applicable to natural product synthesis. nih.govnih.gov
Diphenylprolinol silyl etherDomino Michael/Michael ReactionBicyclo[2.2.2]octanonesExcellent diastereo- and enantioselectivity; forms quaternary bridgehead carbons. researchgate.net
Modified Proline CatalystAza-Diels-AlderNitrogen-containing bicyclo[2.2.2]octanesHigh enantioselectivity and diastereoselectivity for aliphatic imines. acs.org
Organic BaseTandem AnnulationBicyclo[2.2.2]octane-1-carboxylatesMetal-free, mild conditions with excellent yields and enantioselectivities. rsc.org

Q & A

Basic Research Questions

Q. What are the primary synthetic methodologies for bicyclo[2.2.2]octane-1-carbonyl fluoride, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : Enantioselective synthesis of bicyclo[2.2.2]octane derivatives can be achieved via formal [4 + 2] cycloaddition between α′-ethoxycarbonyl cyclohexenone and nitroolefins. For example, using 2b and 3a substrates under optimized conditions yields bicyclo[2.2.2]octane-1-carboxylates with >99% enantiomeric excess (ee) and 19:1 diastereomeric ratio (dr). Reaction parameters such as solvent polarity, temperature, and catalyst choice critically impact stereoselectivity .

Q. How can computational methods (e.g., DFT-GIAO) predict substituent effects on the C-F bond in bicyclo[2.2.2]octane derivatives?

  • Methodological Answer : Density functional theory (DFT) coupled with gauge-including atomic orbital (GIAO) calculations and natural bond orbital (NBO) analysis can model electron delocalization into the C-F σ* antibonding orbital. These methods correlate 19F NMR chemical shifts with substituent electronic effects, enabling predictive insights into fluorine’s electronic environment in rigid bicyclic systems .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • 19F NMR : Detects electronic perturbations in the C-F bond (e.g., σCF* occupancy) .
  • X-ray crystallography : Resolves bridgehead stereochemistry and strain-induced distortions .
  • IR spectroscopy : Identifies carbonyl (C=O) and C-F stretching frequencies (~1800 cm⁻¹ and ~1100 cm⁻¹, respectively) .

Advanced Research Questions

Q. How do radical-mediated rearrangements of bicyclo[2.2.2]octane derivatives affect product distribution?

  • Methodological Answer : Radical intermediates generated from 4-substituted bicyclo[2.2.2]oct-2-enyl-5-selenophenyl esters undergo strain-dependent rearrangements. For instance, bicyclo[3.2.1]oct-6-en-2-yl radicals form preferentially when stabilized by electron-donating substituents, overriding strain penalties. Product ratios are modulated by radical stability and torsional steering effects, with equatorial isomers dominating due to reduced steric strain .

Q. What biomimetic strategies enable the synthesis of bicyclo[2.2.2]diazaoctane alkaloids, and how do they inform biosynthetic pathways?

  • Methodological Answer : Cascade reactions mimicking fungal biosynthesis (e.g., in Aspergillus spp.) involve intramolecular Diels-Alder cyclizations and oxidative rearrangements. For example, brevianamide synthesis uses a common tricyclic intermediate to generate diverse scaffolds via pH-controlled cyclizations. These studies validate proposed biosynthetic networks and reveal enzyme-like selectivity in non-enzymatic systems .

Q. How does the electron-withdrawing carbonyl fluoride group influence the reactivity of bicyclo[2.2.2]octane in fluoroorganic chemistry?

  • Methodological Answer : The carbonyl fluoride group enhances electrophilicity at the bridgehead carbon, facilitating nucleophilic substitutions (e.g., with amines or alcohols). Its strong inductive effect also stabilizes transition states in cycloadditions, as evidenced by accelerated reaction rates compared to non-fluorinated analogs. Computational studies suggest this stabilization arises from hyperconjugative interactions with σCF* orbitals .

Q. What experimental approaches resolve contradictions in strain energy vs. radical stability during bicyclo[2.2.2]octane rearrangements?

  • Methodological Answer : Competitive radical trapping experiments (e.g., using TEMPO) and kinetic isotope effect (KIE) studies differentiate strain-dominated vs. stability-dominated pathways. For example, deuterium labeling at bridgehead positions reveals KIE values >2.0 for strained intermediates, whereas radical-stabilizing groups (e.g., aryl) reduce KIE to <1.5, prioritizing stability over strain .

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